molecular formula C17H21NO B14735480 N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline CAS No. 4735-73-3

N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline

Cat. No.: B14735480
CAS No.: 4735-73-3
M. Wt: 255.35 g/mol
InChI Key: UWVMHXIVQNNZMB-UHFFFAOYSA-N
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Description

N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline is a chemical compound with the molecular formula C15H21NO It is an aniline derivative, characterized by the presence of an ethyl group, a methyl group, and a phenoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline typically involves the reaction of 3-methylaniline with ethyl bromide and 2-phenoxyethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The phenoxyethyl group plays a crucial role in enhancing the compound’s binding specificity and potency .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-3-methyl-N-(2-hydroxyethyl)aniline
  • N-Ethyl-3-methyl-N-(2-methoxyethyl)aniline
  • N-Ethyl-3-methyl-N-(2-chloroethyl)aniline

Uniqueness

N-Ethyl-3-methyl-N-(2-phenoxyethyl)aniline is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the phenoxyethyl group contributes to the compound’s potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

4735-73-3

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-ethyl-3-methyl-N-(2-phenoxyethyl)aniline

InChI

InChI=1S/C17H21NO/c1-3-18(16-9-7-8-15(2)14-16)12-13-19-17-10-5-4-6-11-17/h4-11,14H,3,12-13H2,1-2H3

InChI Key

UWVMHXIVQNNZMB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1)C2=CC=CC(=C2)C

Origin of Product

United States

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